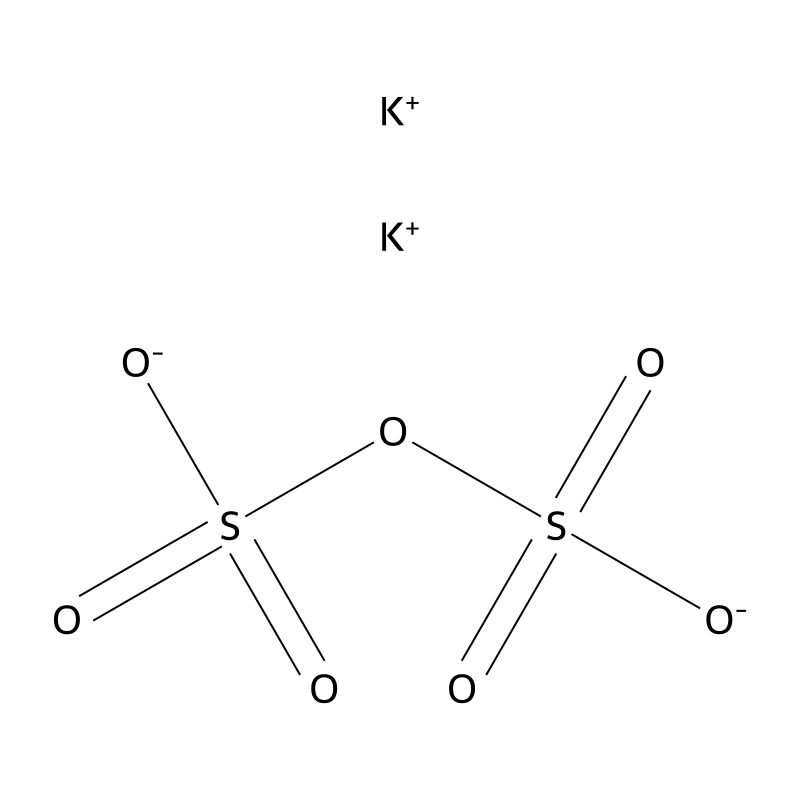Potassium pyrosulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Automated Potassium Pyrosulfate Fusion for X-ray Fluorescence (XRF) Analysis
Specific Scientific Field: Analytical Chemistry
Summary: Potassium pyrosulfate (K2O7S2) is used in analytical chemistry for sample preparation. Specifically, it is employed in an automated fusion system that enables matrix-independent XRF analysis of various sample types.
Experimental Procedure:Sample Fusion: The system uses a robot to prepare samples by fusing them with potassium pyrosulfate in a silica crucible. The fusion process occurs at temperatures between 500°C and 1000°C.
Cooling and Casting: After fusion, the melt is quickly poured into a casting dish.
Grinding and Pelletizing: The material is then automatically ground and pelletized in a steel ring.
XRF Analysis: The resulting pressed pellet is analyzed using X-ray fluorescence spectroscopy (XRF).
Analytical Reproducibility: In a test series of nine identical samples, the relative standard deviation of major matrix element concentrations was 0.5% or less, demonstrating high reproducibility.
Cross-Contamination Prevention: Intermittent preparation of blank samples showed no indication of cross-contamination between subsequent samples.
Thermal Decomposition Studies of Potassium Pyrosulfate
Specific Scientific Field: Inorganic Chemistry
Summary: Researchers investigated the thermal decomposition of potassium pyrosulfate (K2S2O7) using a TGA (thermogravimetric analysis) method
Experimental Procedure:Sample Preparation: Potassium pyrosulfate was prepared from KHSO and KSO.
T.G.A. Analysis: The thermal decomposition behavior was studied using thermogravimetry.
Intermediate Detection: An intermediate compound with composition K2SO5 was detected during decomposition.
Complete Dissolution Prior to Quantitative Analysis
Summary: Potassium pyrosulfate is used to ensure complete dissolution of samples before quantitative analysis. It is often fused with samples (either alone or mixed with potassium fluoride) to facilitate accurate measurements.
Potassium pyrosulfate, also known as potassium disulfate, is an inorganic compound with the chemical formula . This compound features a distinctive pyrosulfate anion, which can be represented as . The structure of potassium pyrosulfate consists of two sulfate groups linked by a bridging oxygen atom, giving it a tetrahedral geometry. The oxidation state of sulfur in this compound is +6, indicating that it is a highly oxidized form of sulfur. Potassium pyrosulfate is typically produced through the thermal decomposition of potassium bisulfate, which occurs at elevated temperatures, releasing water and forming potassium pyrosulfate as a product .
- Decomposition Reaction:This reaction shows how potassium bisulfate decomposes to form potassium pyrosulfate.
- Further Decomposition:
At temperatures above 600°C, potassium pyrosulfate decomposes into potassium sulfate and sulfur trioxide: - Reactions with Metals:
Transition metals such as titanium, vanadium, chromium, and iron react with molten potassium pyrosulfate to form various metal sulfates .
Potassium pyrosulfate can be synthesized primarily through the thermal decomposition of potassium bisulfate. The process involves heating potassium bisulfate to approximately 600°C or higher, where it decomposes to yield potassium pyrosulfate and water. Alternative synthesis routes may involve the reaction of other sulfate salts under controlled conditions to achieve similar outcomes .
Potassium pyrosulfate has several applications across different fields:
- Analytical Chemistry: It is commonly used as a flux in analytical chemistry to facilitate the dissolution of samples prior to quantitative analysis.
- Industrial Production: The compound serves as a catalyst in the production of sulfur trioxide when combined with vanadium(V) oxide.
- Laboratory Reagent: Due to its oxidizing properties, it is utilized in various laboratory reactions and synthesis processes.
Research has shown that molten potassium pyrosulfate interacts with various metal sulfides and oxalates. These interactions can lead to the formation of new compounds and gases such as carbon dioxide during reactions with oxalates . Studies have also examined its behavior in aqueous solutions where hydrolysis occurs rapidly, resulting in sulfate ions .
Potassium pyrosulfate shares similarities with several other sulfate compounds. Here are some notable comparisons:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Potassium Bisulfate | Precursor for potassium pyrosulfate; used in winemaking. | |
| Potassium Sulfate | More stable than pyrosulfate; widely used as a fertilizer. | |
| Sodium Pyrosulfate | Similar structure; used in cleaning agents and analytical chemistry. | |
| Ammonium Pyrosulfate | Used as a fertilizer; reacts differently due to ammonium ion presence. |
Uniqueness: Potassium pyrosulfate's distinct bridging oxygen structure and its high oxidation state make it unique among sulfate compounds. Its ability to act as both an oxidizing agent and a flux distinguishes it from other similar compounds.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 162 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 161 of 162 companies with hazard statement code(s):;
H314 (98.76%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (44.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (23.6%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Acute Toxic
Other CAS
Wikipedia
General Manufacturing Information
Disulfuric acid, potassium salt (1:2): ACTIVE








